molecular formula C17H16ClN3O3 B2761317 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-68-6

3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2761317
CAS No.: 338956-68-6
M. Wt: 345.78
InChI Key: VOUMECKMVDQSAS-BRRLLNCPSA-N
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Description

3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is notable for its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxime group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Oxime Formation: The hydrazone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative. This reaction is typically performed in an aqueous ethanol solution at room temperature.

    Final Product Formation: The final step involves the methylation of the oxime group using methyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out in an acetone solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone group, converting it into the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chloroaniline.

    Substitution: Formation of 4-methoxyphenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzaldehyde
  • 4-methoxyphenylhydrazine
  • Hydroxylamine hydrochloride

Uniqueness

3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from simpler hydrazones and oximes.

Properties

IUPAC Name

(2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMECKMVDQSAS-BRRLLNCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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